molecular formula C14H13ClO3 B8173432 4-Chloro-2-((4-methoxybenzyl)oxy)phenol

4-Chloro-2-((4-methoxybenzyl)oxy)phenol

Cat. No.: B8173432
M. Wt: 264.70 g/mol
InChI Key: CXKGMKHVYBSCKM-UHFFFAOYSA-N
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Description

4-Chloro-2-((4-methoxybenzyl)oxy)phenol is an organic compound that features a phenol group substituted with a chloro group at the 4-position and a methoxybenzyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-((4-methoxybenzyl)oxy)phenol typically involves the reaction of 4-chlorophenol with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-((4-methoxybenzyl)oxy)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly employed.

Major Products

    Oxidation: Formation of 4-chloro-2-((4-methoxybenzyl)oxy)quinone.

    Reduction: Formation of 2-((4-methoxybenzyl)oxy)phenol.

    Substitution: Formation of 4-substituted-2-((4-methoxybenzyl)oxy)phenol derivatives.

Scientific Research Applications

4-Chloro-2-((4-methoxybenzyl)oxy)phenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-((4-methoxybenzyl)oxy)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the chloro and methoxybenzyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methoxyphenol: Lacks the methoxybenzyl group, making it less hydrophobic.

    4-Methoxybenzyl chloride: Lacks the phenol and chloro groups, limiting its biological activity.

    4-Chloro-2-methoxybenzyl alcohol: Similar structure but with an alcohol group instead of a phenol group.

Uniqueness

4-Chloro-2-((4-methoxybenzyl)oxy)phenol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the chloro and methoxybenzyl groups enhances its potential for diverse applications in various fields.

Properties

IUPAC Name

4-chloro-2-[(4-methoxyphenyl)methoxy]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO3/c1-17-12-5-2-10(3-6-12)9-18-14-8-11(15)4-7-13(14)16/h2-8,16H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKGMKHVYBSCKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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